
Cyclopropyl 2-(4-methylphenyl)ethyl ketone
Overview
Description
Cyclopropyl 2-(4-methylphenyl)ethyl ketone is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enamine Formation and Reactivity
Cyclopropyl ketones, such as Cyclopropyl 2-(4-methylphenyl)ethyl ketone, have been studied for their ability to form enamines. These enamines exhibit a vinylcyclopropane structure, confirmed by NMR, and are produced through the reaction of the ketone with a secondary amine and TiCl4 (Pocar, Stradi, & Trimarco, 1975).
Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols
Cyclopropyl ketones are instrumental in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes using specific treatments yields these compounds, offering insight into potential pharmaceutical applications (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Nickel-Catalyzed Cycloaddition
Cyclopropyl phenyl ketones, a category including this compound, have shown to be key intermediates in nickel-catalyzed cycloadditions. These reactions lead to cyclopentane compounds with carbonyl substituents, demonstrating the ketone's utility in complex organic syntheses (Ogoshi, Nagata, & Kurosawa, 2006).
Formation of Cyclopropane Acetic Acid Esters
A study on cyclopropyl alkyl ketones revealed a method for the synthesis of cyclopropane acetic acid ethyl esters. This method involves reacting cyclopropyl alkyl ketones with lead (IV) acetate in triethyl orthoformate in the presence of perchloric acid (Nongkhlaw, Nongrum, Nongkynrih, Mathew Vattakunnel, & Myrboh, 2005).
Ring Opening and Catalysis
1-Alkenyl cyclopropyl ketones undergo polyphosphoric acid-catalyzed ring enlargement, yielding cyclopentanone or cyclohexenone derivatives. This indicates the potential of cyclopropyl ketones in synthesizing complex organic molecules (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Kinetic Resolution and Asymmetric Cycloaddition
The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, under chiral gold(I) catalysis, efficiently produces optically active ketones. This demonstrates the ketone's application in asymmetric synthesis, essential in creating chiral molecules for pharmaceuticals (Zhang & Zhang, 2012).
Mechanism of Action
Mode of Action
A study has shown that cyclopropyl ketones can undergo intermolecular coupling with alkynes in a process catalyzed by samarium(ii) diiodide (smi2) . This process involves a radical relay strategy, negating the need for a superstoichiometric coreductant and additives to regenerate SmI2 . The study also uncovers an intriguing link between ketone conformation and efficient cross-coupling .
Biochemical Analysis
Biochemical Properties
Cyclopropyl 2-(4-methylphenyl)ethyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic molecules. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further participate in various biochemical pathways . Additionally, this compound can interact with other biomolecules, such as glutathione, forming conjugates that are important for detoxification processes in cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain kinases, which are involved in phosphorylation processes that regulate various cellular functions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions with glutathione, forming conjugates that are excreted from the body. The compound’s involvement in these metabolic pathways can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with enzymes and proteins, ultimately influencing its biochemical and cellular effects.
Properties
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)6-9-13(14)12-7-8-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUZMGYEYWRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644154 | |
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-49-8 | |
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)
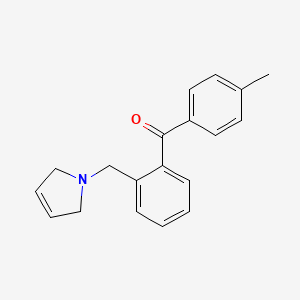
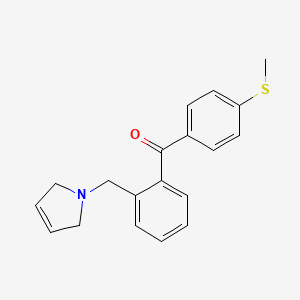
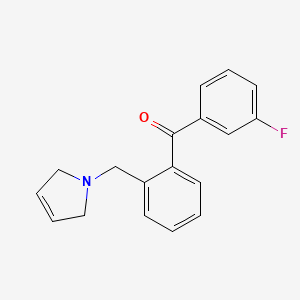


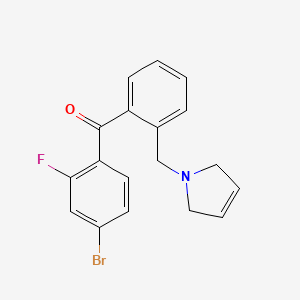
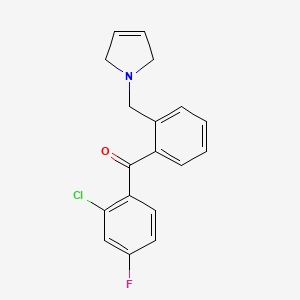
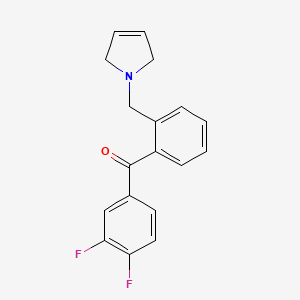

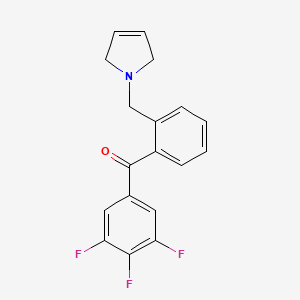
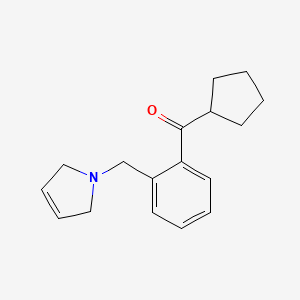
![Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327392.png)
